molecular formula C11H15NO2 B1358596 2-(3-Methoxyphenyl)morpholine CAS No. 1017395-60-6

2-(3-Methoxyphenyl)morpholine

Cat. No. B1358596
Key on ui cas rn: 1017395-60-6
M. Wt: 193.24 g/mol
InChI Key: NTLJFWAWNVWBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993568B2

Procedure details

Dissolve 2-(3-methoxyphenyl)-4-(4-nitrophenyl)sulfonyl-morpholine (11.2 g, 29.6 mmol) in ACN (150 mL) and water (2.67 mL). Add LiOH (6.21 g, 147.99 mmol) while stirring the mixture and followed by 1-propanethiol (13.42 mL, 147.99 mmol). Stir the mixture for 25 h at ambient temperature. Dilute the mixture with EtOAc and add brine. Extract twice with EtOAc. Collect and concentrate the extracts to ˜200 mL under reduced pressure, then wash three times with 1N HCl. Combine the aqueous acid extracts and add Na2CO3 until the mixture is basic. Extract the basic solution three times with EtOAc; combine the extracts; wash the extracts with brine; and dry over Na2SO4. Filter; collect the filtrate; and remove the solvents under reduced pressure to provide a residue. Purify the residue via flash column chromatography eluting with EtOAc, followed by a 5-100% gradient of (10% 2M NH3 in MeOH)/DCM. Combine the product fractions, and remove the solvents under reduced pressure to provide the title compound as a yellow oil (3.09 g, 15.99 mmol). MS (m/z): 194 (M+1).
Name
2-(3-methoxyphenyl)-4-(4-nitrophenyl)sulfonyl-morpholine
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.67 mL
Type
solvent
Reaction Step One
Name
Quantity
6.21 g
Type
reactant
Reaction Step Two
Quantity
13.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[O:14][CH2:13][CH2:12][N:11](S(C3C=CC([N+]([O-])=O)=CC=3)(=O)=O)[CH2:10]2)[CH:6]=[CH:7][CH:8]=1.[Li+].[OH-].C(S)CC>C(#N)C.O.CCOC(C)=O.[Cl-].[Na+].O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[O:14][CH2:13][CH2:12][NH:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2,7.8.9|

Inputs

Step One
Name
2-(3-methoxyphenyl)-4-(4-nitrophenyl)sulfonyl-morpholine
Quantity
11.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1CN(CCO1)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2.67 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.21 g
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
13.42 mL
Type
reactant
Smiles
C(CC)S
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 25 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract twice with EtOAc
CUSTOM
Type
CUSTOM
Details
Collect
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the extracts to ˜200 mL under reduced pressure
WASH
Type
WASH
Details
wash three times with 1N HCl
ADDITION
Type
ADDITION
Details
add Na2CO3 until the mixture
EXTRACTION
Type
EXTRACTION
Details
Extract the basic solution three times with EtOAc
WASH
Type
WASH
Details
wash the extracts with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
collect the filtrate
CUSTOM
Type
CUSTOM
Details
and remove the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a residue
CUSTOM
Type
CUSTOM
Details
Purify the residue via flash column chromatography
WASH
Type
WASH
Details
eluting with EtOAc
CUSTOM
Type
CUSTOM
Details
remove the solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1CNCCO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.99 mmol
AMOUNT: MASS 3.09 g
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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